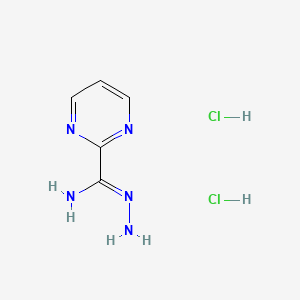

N-aminopyrimidine-2-carboximidamide dihydrochloride

Description

N-Aminopyrimidine-2-carboximidamide dihydrochloride is a pyrimidine derivative characterized by an aminopyrimidine core and a carboximidamide substituent. The dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N'-aminopyrimidine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5.2ClH/c6-4(10-7)5-8-2-1-3-9-5;;/h1-3H,7H2,(H2,6,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQULZAYXUARJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=NN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C(=N/N)/N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-Aminopyrimidine-2-carboximidamide dihydrochloride is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Urokinase-type plasminogen activator. This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cell migration and tissue remodeling.

Mode of Action

It is believed to interact with its targets, such as the urokinase-type plasminogen activator, to modulate their activity. This interaction can lead to changes in the activity of the target proteins, potentially influencing various biological processes.

Biochemical Pathways

Given its potential interaction with the urokinase-type plasminogen activator, it may influence pathways related to cell migration and tissue remodeling

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, potentially altering its function.

Biological Activity

N-Aminopyrimidine-2-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₈Cl₂N₄O

- Molecular Weight : 203.07 g/mol

- CAS Number : 1432679-10-1

This compound features an aminopyridine moiety, which is crucial for its biological interactions. The presence of carboximidamide enhances its reactivity and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes such as neuronal nitric oxide synthase (nNOS). This interaction can lead to:

- Inhibition of nNOS : Reducing the production of nitric oxide (NO), which is implicated in neurodegenerative disorders.

- Modulation of Cellular Signaling Pathways : Influencing pathways related to neuronal survival and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : The compound's inhibition of nNOS leads to reduced excitotoxicity in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyridines possess antimicrobial activity, indicating potential applications in treating bacterial infections.

Case Studies and Experimental Data

-

Neuroprotective Effects :

- A study demonstrated that N-aminopyrimidine derivatives significantly reduced NMDA-induced cytotoxicity in neuronal cell cultures, suggesting their potential as neuroprotective agents .

- In vivo studies showed improvement in learning and memory in animal models treated with nNOS inhibitors derived from this compound .

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminopyridine | Amino derivative | Basic structure with potential neuroactive properties |

| 6-Aminonicotinamide | Pyridine derivative | Distinct biological activities |

| Pyridine-2-carboximidamide | Carboximidamide | Similar reactivity but different targets |

This compound stands out due to its specific neuroprotective properties and potential role in modulating nitric oxide pathways, which are not as pronounced in other similar compounds.

Scientific Research Applications

Pharmacological Applications

N-aminopyrimidine-2-carboximidamide dihydrochloride has emerged as a promising candidate in pharmacology due to its interaction with specific biological targets.

1.1. Urokinase-type Plasminogen Activator (uPA) Inhibition

The compound primarily targets the urokinase-type plasminogen activator, which plays a crucial role in tissue remodeling and cell migration. By modulating uPA activity, this compound may influence pathological processes such as cancer metastasis and wound healing.

1.2. Neurological Disorders

Research indicates that this compound could have therapeutic implications in neurological disorders by enhancing neuronal excitability and synaptic transmission. Its mechanism of action involves the inhibition of potassium channels, which may restore nerve impulse conduction in conditions like multiple sclerosis and spinal cord injuries.

Chemical Properties and Mechanisms of Action

Understanding the chemical properties and mechanisms of action is vital for evaluating the compound's applications.

2.1. Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 209.07 g/mol. It appears as a white to off-white powder and is soluble in water, facilitating its use in biological studies.

2.2. Mechanism of Action

The compound acts as a potassium channel blocker, specifically targeting the KCNA2 potassium channels. This inhibition increases neuronal excitability, which is essential for enhancing synaptic transmission and improving motor function in various neurological models.

Research Applications

This compound has been utilized across multiple research domains:

3.1. Drug Discovery

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows researchers to explore derivatives with enhanced pharmacological properties .

3.2. Biological Studies

In biological research, it is employed to study enzyme inhibition and protein interactions, contributing to a better understanding of cellular mechanisms and disease pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Derivatives

- 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Formula: C₆H₁₀N₄·2HCl . Key Features: A pyrimidine ring with amino and aminomethyl substituents. Lacks the carboximidamide group present in the target compound. Applications: Likely used in nucleotide synthesis or as a precursor in drug development.

K-604 (C₂₃H₃₀N₆OS₃·2HCl)

Pharmaceutical Dihydrochlorides

Biogenic Amine Dihydrochlorides

Toxicological Considerations

- S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride Restrictions: Classified as sensitizing, leading to severe usage restrictions . Contrast: Highlights the importance of substituent groups in toxicity; the target compound’s safety profile remains unconfirmed in the evidence.

Data Table: Comparative Analysis

Key Findings and Implications

- Structural Diversity : The target compound’s pyrimidine-carboximidamide scaffold distinguishes it from aliphatic biogenic amines (e.g., putrescine) and complex pharmaceuticals (e.g., levocetirizine).

- Solubility Optimization : Like other dihydrochlorides, its salt form likely improves aqueous solubility, critical for drug delivery .

- Toxicity Variability: Structural nuances (e.g., thiourea in S-(2-(dimethylamino)ethyl) isothiourinium) dramatically alter safety profiles, underscoring the need for rigorous toxicological studies .

Preparation Methods

Detailed Preparation Methodology Based on Patent Literature

A representative process described in US Patent US5883254A (1997) outlines the following steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of 2-pyrimidone to 2-chloropyrimidine | PCl5 or POCl3, reflux | Converts hydroxypyrimidine to reactive chloro derivative |

| 2 | Cyanation: 2-chloropyrimidine to 2-cyanopyrimidine | Alkali cyanide (NaCN or KCN), DABCO, solvent (e.g., DMF), moderate temperature | DABCO acts as a catalyst/base to facilitate substitution |

| 3 | Ammonolysis: 2-cyanopyrimidine to pyrimidin-2-carboxamidine hydrochloride | NH3/NH4Cl, sodium methanolate/methanol, room temperature | Converts nitrile to amidine hydrochloride salt |

| 4 | Salt formation: pyrimidin-2-carboxamidine to dihydrochloride salt | HCl in appropriate solvent | Stabilizes the compound as dihydrochloride |

This process is versatile and allows for the preparation of various substituted pyrimidine derivatives by modifying substituents on the pyrimidine ring.

Research Findings and Optimization Notes

- The use of bicyclic amines like DABCO significantly improves the yield and selectivity of the cyanation step by stabilizing the transition state and preventing side reactions.

- Sodium methanolate in methanol provides a mild basic environment for efficient ammonolysis of the nitrile group to amidine.

- Formation of the dihydrochloride salt enhances compound purity and stability, facilitating isolation and storage.

- Reaction temperatures and times are optimized to balance conversion and minimize decomposition or side-product formation.

Comparative Data Table of Key Reaction Steps

| Reaction Step | Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Chlorination | PCl5 or POCl3 | Reflux, 2-4 hours | 85-95 | Efficient conversion of 2-pyrimidone |

| Cyanation | Alkali cyanide + DABCO | 50-80°C, 4-6 hours | 70-90 | DABCO critical for high yield |

| Ammonolysis | NH3/NH4Cl, NaOMe/MeOH | Room temp, 12-24 hours | 75-85 | Mild conditions prevent hydrolysis |

| Salt formation | HCl | Room temp, 1-2 hours | >95 | High purity dihydrochloride obtained |

Additional Synthetic Considerations

- Purity of starting materials and solvents critically affects the overall yield and purity of the final product.

- The intermediate pyrimidin-2-carboxamidine hydrochloride can be isolated or used in situ for further reactions.

- Alternative bases and solvents have been explored but DABCO and methanol remain preferred for their efficiency and ease of handling.

- The dihydrochloride salt form is preferred for biological assays due to enhanced solubility and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-aminopyrimidine-2-carboximidamide dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions using intermediates like iminium ions, followed by hydroxylation and carboximidamide formation. Key reagents include hydroxylating agents (e.g., H₂O₂) and amines, with solvents such as DMF or ethanol. Critical parameters include pH control (7–9), temperature (60–80°C), and stoichiometric ratios of reactants to minimize byproducts. Multi-step purification (e.g., recrystallization in ethanol/water mixtures) is essential for isolating the dihydrochloride salt .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 250–350 nm) is used for purity assessment (>98%). Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Elemental analysis ensures correct stoichiometry of the dihydrochloride form .

Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are preferred due to their polarity gradient, which enhances solubility at elevated temperatures and promotes gradual crystal formation. For hygroscopic batches, anhydrous ethanol with 1–5% HCl (conc.) can stabilize the dihydrochloride form. Slow cooling (1–2°C/min) minimizes inclusion of impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis (e.g., LC-MS) identifies competing pathways, such as over-hydroxylation or dimerization. Optimization strategies include:

- Temperature modulation : Lowering reaction temperature (<60°C) reduces side reactions.

- Catalyst screening : Transition metal catalysts (e.g., Cu²⁺) enhance regioselectivity.

- In situ monitoring : Real-time pH and UV-spectroscopy tracking adjusts reagent addition rates.

Post-synthetic quenching with HCl gas ensures complete dihydrochloride salt formation while avoiding neutralization byproducts .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, buffer pH). Standardization steps include:

- Enzyme source validation : Use recombinant enzymes with confirmed activity (e.g., KD < 1 µM).

- Buffer optimization : Maintain ionic strength (100–150 mM NaCl) and pH (7.4) to mimic physiological conditions.

- Control experiments : Include known inhibitors (e.g., LSD1 inhibitors for demethylase studies) to benchmark activity. Meta-analysis of dose-response curves (IC₅₀ values) identifies outliers due to assay artifacts .

Q. How to design experiments to elucidate the compound’s mechanism of action on specific enzymes?

- Methodological Answer : Use a combination of kinetic assays (e.g., Michaelis-Menten plots) and structural biology techniques:

- Enzyme kinetics : Measure substrate turnover rates with/without the compound to identify competitive vs. non-competitive inhibition.

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., LSD1) to map binding sites.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry.

Computational docking (e.g., AutoDock Vina) predicts interaction modes, validated by mutagenesis of key residues .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over 100+ ns trajectories. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical binding features (e.g., hydrogen-bond donors). Machine learning models (e.g., Random Forest classifiers) trained on kinase inhibition datasets prioritize high-probability targets. Validate predictions with surface plasmon resonance (SPR) binding assays .

Data Handling and Validation

Q. How to address discrepancies in NMR spectra between synthesized batches?

- Methodological Answer : Batch variability often stems from residual solvents or tautomeric forms. Solutions include:

- Deuterated solvent screening : Compare spectra in D₂O vs. DMSO-d₆ to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign tautomers (e.g., amine vs. imine forms).

- Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to quantify tautomerization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.